Cas no 2097611-04-4 (6-chloro-1H-pyrazolo[4,3-c]pyridazine)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine structure](https://www.kuujia.com/scimg/cas/2097611-04-4x500.png)
6-chloro-1H-pyrazolo[4,3-c]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-1H-pyrazolo[4,3-c]pyridazine
- Z2188568448
- 1H-Pyrazolo[4,3-c]pyridazine, 6-chloro-
-
- Inchi: 1S/C5H3ClN4/c6-5-1-3-4(9-10-5)2-7-8-3/h1-2H,(H,7,8)
- InChI Key: QXTAYLYLGNMKIF-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=NN2)N=N1
Computed Properties
- Exact Mass: 154.0046238 g/mol
- Monoisotopic Mass: 154.0046238 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5
- Molecular Weight: 154.56
- XLogP3: 0.5
6-chloro-1H-pyrazolo[4,3-c]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26968607-2.5g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95.0% | 2.5g |
$4495.0 | 2025-03-20 | |
Enamine | EN300-26968607-0.25g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95.0% | 0.25g |
$1135.0 | 2025-03-20 | |
Aaron | AR0291DE-250mg |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95% | 250mg |
$1586.00 | 2025-02-17 | |
Aaron | AR0291DE-5g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95% | 5g |
$9169.00 | 2023-12-15 | |
Enamine | EN300-26968607-0.05g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95.0% | 0.05g |
$609.0 | 2025-03-20 | |
Enamine | EN300-26968607-10.0g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95.0% | 10.0g |
$9859.0 | 2025-03-20 | |
Aaron | AR0291DE-50mg |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95% | 50mg |
$863.00 | 2025-02-17 | |
Aaron | AR0291DE-2.5g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95% | 2.5g |
$6206.00 | 2023-12-15 | |
Enamine | EN300-26968607-0.5g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95.0% | 0.5g |
$1789.0 | 2025-03-20 | |
Enamine | EN300-26968607-0.1g |
6-chloro-1H-pyrazolo[4,3-c]pyridazine |
2097611-04-4 | 95.0% | 0.1g |
$795.0 | 2025-03-20 |
6-chloro-1H-pyrazolo[4,3-c]pyridazine Related Literature
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
2. Back matter
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on 6-chloro-1H-pyrazolo[4,3-c]pyridazine
Research Briefing on 6-chloro-1H-pyrazolo[4,3-c]pyridazine (CAS: 2097611-04-4) in Chemical Biology and Pharmaceutical Applications
6-chloro-1H-pyrazolo[4,3-c]pyridazine (CAS: 2097611-04-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This heterocyclic compound belongs to the pyrazolopyridazine class, which has demonstrated notable biological activities across various therapeutic areas. Recent studies have focused on its role as a key intermediate in the synthesis of novel kinase inhibitors and its potential applications in central nervous system (CNS) disorders.
Structural analysis reveals that the 6-chloro-1H-pyrazolo[4,3-c]pyridazine core offers multiple sites for chemical modification, making it particularly valuable for medicinal chemistry optimization. The chlorine atom at position 6 serves as an excellent leaving group for nucleophilic substitution reactions, while the pyrazole nitrogen atoms provide hydrogen bond donor/acceptor capabilities crucial for target binding. These features have been exploited in recent drug discovery campaigns targeting protein kinases and neurotransmitter receptors.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a precursor for developing selective JAK3 inhibitors. The team successfully converted 6-chloro-1H-pyrazolo[4,3-c]pyridazine into a series of 6-aryl derivatives showing nanomolar potency against JAK3 with excellent selectivity over other JAK family members. Molecular docking studies revealed that the pyrazolo[4,3-c]pyridazine core forms critical hydrogen bonds with the hinge region of the kinase domain.
Another significant application was reported in ACS Chemical Neuroscience, where the compound served as the starting material for developing novel positive allosteric modulators (PAMs) of the GABAA receptor. The research team systematically modified the scaffold to improve blood-brain barrier penetration while maintaining the desired pharmacological profile. Lead compounds from this series showed promising anxiolytic effects in animal models without the sedative side effects typical of classical benzodiazepines.
The synthetic accessibility of 6-chloro-1H-pyrazolo[4,3-c]pyridazine has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, metal-free synthesis route using continuous flow chemistry, achieving an 82% yield with significantly reduced purification steps compared to traditional batch methods. This development is particularly important for potential large-scale pharmaceutical production.
Pharmacokinetic studies of derivatives have shown generally favorable ADME profiles, with several analogs demonstrating good oral bioavailability in preclinical species. The metabolic stability of the core structure appears excellent, with primary clearance pathways involving oxidation of side chains rather than the pyrazolo[4,3-c]pyridazine moiety itself. These properties make it an attractive scaffold for further drug development.
Ongoing research is exploring the compound's potential in other therapeutic areas, including oncology and inflammatory diseases. Preliminary data suggest that certain derivatives may modulate the NLRP3 inflammasome pathway, while others show activity against CDK8/19 kinases implicated in various cancers. The versatility of this scaffold continues to drive innovation across multiple drug discovery programs.
In conclusion, 6-chloro-1H-pyrazolo[4,3-c]pyridazine (2097611-04-4) represents a privileged structure in medicinal chemistry with demonstrated applications across multiple target classes. Its synthetic tractability, favorable physicochemical properties, and demonstrated biological activities position it as a valuable tool for future drug discovery efforts. Continued research will likely uncover additional therapeutic applications and optimization strategies for this versatile heterocycle.
2097611-04-4 (6-chloro-1H-pyrazolo[4,3-c]pyridazine) Related Products
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)




